

protocol for measuring leucine aminopeptidase with L-Methionine p-nitroanilide

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Compound of Interest

Compound Name: *L-Methionine p-nitroanilide*

Cat. No.: B555336

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Application Note: A-LAP-M01

Protocol for Measuring Leucine Aminopeptidase Activity using **L-Methionine p-nitroanilide**

Audience: Researchers, scientists, and drug development professionals.

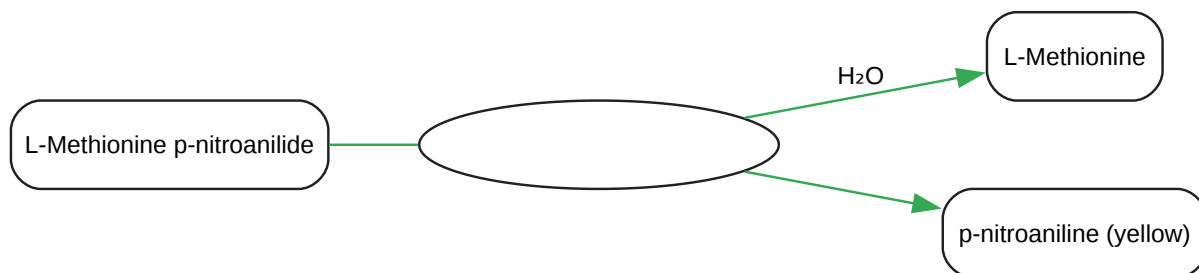
Introduction

Leucine aminopeptidases (LAPs) are a group of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides. They play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and cellular signaling. Elevated LAP levels have been associated with certain pathological conditions, such as liver diseases and cancer, making them a subject of interest in clinical diagnostics and drug development.^[1]

This application note provides a detailed protocol for the determination of leucine aminopeptidase activity using the chromogenic substrate **L-Methionine p-nitroanilide**. The enzymatic hydrolysis of **L-Methionine p-nitroanilide** by LAP releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. This continuous spectrophotometric rate determination method offers a simple and reliable means to assess LAP activity in various biological samples.

Principle of the Assay

The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in **L-Methionine p-nitroanilide**, catalyzed by leucine aminopeptidase. This reaction yields L-Methionine and p-nitroaniline. The production of p-nitroaniline is directly proportional to the LAP activity and can be monitored over time by measuring the absorbance at 405 nm.



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Figure 1: Enzymatic hydrolysis of **L-Methionine p-nitroanilide**.

Materials and Reagents

Reagent	Supplier	Catalog Number	Storage
Leucine Aminopeptidase (from porcine kidney)	Sigma-Aldrich	L5006	-20°C
L-Methionine p- nitroanilide hydrochloride	Sigma-Aldrich	M0630	2-8°C
Tris(hydroxymethyl)aminoethane (Tris)	Sigma-Aldrich	T1503	Room Temperature
Hydrochloric Acid (HCl)	Fisher Scientific	A144-212	Room Temperature
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418	Room Temperature
96-well UV- transparent microplates	Corning	3635	Room Temperature
Microplate reader	-	-	-
Pipettes and tips	-	-	-

Experimental Protocols

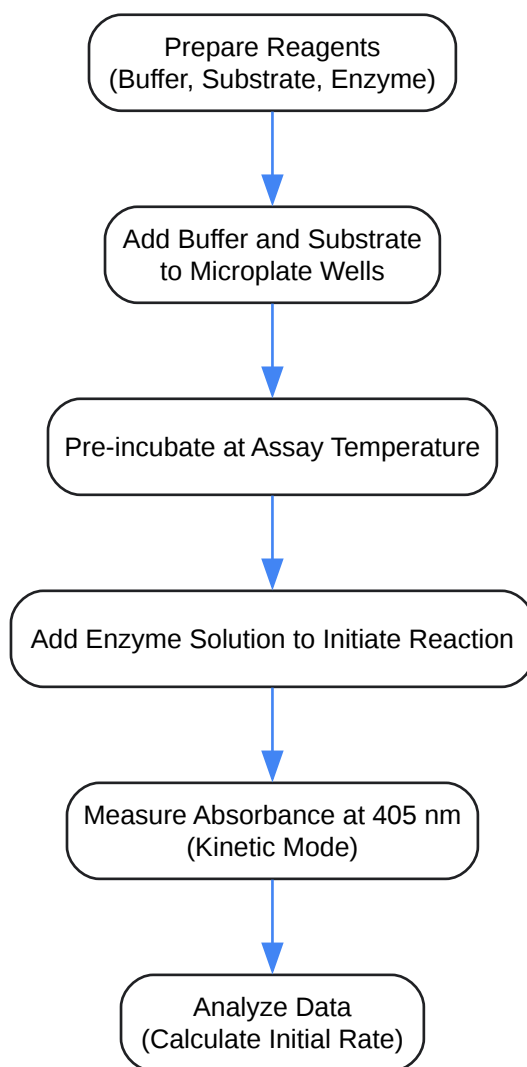
Reagent Preparation

- Tris Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
- Substrate Stock Solution (100 mM): Dissolve 30.58 mg of **L-Methionine p-nitroanilide** hydrochloride in 1 mL of DMSO. This solution should be prepared fresh.
- Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in Tris Buffer (50 mM, pH 8.0) to achieve the desired final concentrations for the assay (e.g., for kinetic studies, a range of 0.1 to 10 mM is recommended).

- **Enzyme Solution:** Prepare a stock solution of Leucine Aminopeptidase in Tris Buffer. The final concentration in the assay will need to be optimized based on the specific activity of the enzyme lot and the desired reaction rate. A starting concentration of 0.1-1.0 units/mL in the final reaction volume is recommended.

Assay Procedure

The following protocol is for a total reaction volume of 200 μ L in a 96-well microplate format.



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Figure 2: General workflow for the LAP activity assay.

- **Plate Setup:**

- Test Wells: Add 180 μ L of the desired working substrate solution to each well.
- Blank Wells: Add 180 μ L of Tris Buffer to control for any non-enzymatic hydrolysis of the substrate.
- Negative Control Wells: Add 180 μ L of the highest concentration of the working substrate solution. Instead of the enzyme solution, 20 μ L of buffer will be added.
- Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
- Initiate Reaction:
 - Add 20 μ L of the enzyme solution to the test wells.
 - Add 20 μ L of Tris Buffer to the blank and negative control wells.
 - Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.
- Measurement: Immediately place the microplate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record the absorbance every 30-60 seconds for a period of 10-30 minutes.

Data Analysis

- Calculate the rate of reaction ($\Delta A/\text{min}$): Plot the absorbance at 405 nm versus time for each well. The initial linear portion of the curve represents the initial reaction velocity (v_0). The slope of this linear portion is the rate of change in absorbance per minute ($\Delta A/\text{min}$).
- Correct for background: Subtract the rate of the blank from the rate of the test samples.
- Calculate Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A/\text{min} * \text{Total Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Enzyme Volume (mL)})$$

- $\Delta A/\text{min}$: The rate of change in absorbance at 405 nm per minute.

- Total Volume: The final volume of the reaction in the well (in mL).
- ϵ (Molar extinction coefficient of p-nitroaniline): $9,620 \text{ M}^{-1}\text{cm}^{-1}$.
- Path Length: The path length of the light through the well (typically provided by the microplate manufacturer, often around 0.5-1 cm for a 96-well plate).
- Enzyme Volume: The volume of the enzyme solution added to the well (in mL).

Data Presentation

The following tables summarize typical assay conditions and kinetic parameters for leucine aminopeptidase with different substrates. Note that these values can vary depending on the enzyme source, purity, and specific assay conditions.

Table 1: Recommended Assay Conditions

Parameter	Recommended Value
Wavelength	405 nm
Assay Temperature	25-50°C
pH	7.5-9.0
Substrate Concentration	0.1 - 10 mM
Enzyme Concentration	0.1 - 1.0 units/mL

Table 2: Kinetic Parameters of Leucine Aminopeptidase

Enzyme Source	Substrate	Km (mM)	Vmax (mM/min)	Reference
Solanum tuberosum (potato tuber)	L-Methionine p-nitroanilide	0.048	31.56	
Pseudomonas aeruginosa	Methionine-pNA	-	-	[2]
Recombinant (Vibrio proteolyticus)	L-Leucine p-nitroanilide	-	-	[3]
Burkholderia pseudomallei	L-Leucine p-nitroanilide	-	-	[4]

Note: The Vmax value for potato tuber LAP was reported as 31.56 mM/min, which seems unusually high and may be specific to the purified enzyme and assay conditions used in that study.

Troubleshooting

Issue	Possible Cause	Solution
No or low activity	Inactive enzyme	Use a fresh enzyme preparation. Ensure proper storage conditions.
Incorrect pH or temperature	Verify the pH of the buffer and the temperature of the incubator/plate reader.	
Presence of inhibitors in the sample	Dilute the sample or use a purification step to remove potential inhibitors.	
High background absorbance	Spontaneous hydrolysis of the substrate	Prepare the substrate solution fresh. Store the substrate under recommended conditions.
Contaminated reagents	Use fresh, high-quality reagents.	
Non-linear reaction rate	Substrate depletion	Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability	Optimize assay conditions (pH, temperature) for enzyme stability.	

Conclusion

This application note provides a comprehensive and detailed protocol for the measurement of leucine aminopeptidase activity using **L-Methionine p-nitroanilide**. The described method is robust, sensitive, and suitable for high-throughput screening applications in drug discovery and for routine enzyme characterization in academic and industrial research settings. The provided data and troubleshooting guide will aid researchers in successfully implementing this assay and obtaining reliable and reproducible results.

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